2-((Isoquinolin-5-yloxy)methyl)oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Isoquinolin-5-yloxy)methyl)oxazole-4-carboxylic acid is a heterocyclic compound that combines the structural motifs of isoquinoline and oxazole. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Isoquinolin-5-yloxy)methyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
the general approach involves the use of flow synthesis techniques, which offer improved safety and efficiency compared to batch synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Isoquinolin-5-yloxy)methyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Nucleophilic substitution reactions involving the isoquinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, DBU, bromotrichloromethane.
Substitution Reagents: Various nucleophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include various substituted oxazoles and isoquinoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-((Isoquinolin-5-yloxy)methyl)oxazole-4-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-((Isoquinolin-5-yloxy)methyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, leading to its observed bioactivities. The exact molecular targets and pathways are still under investigation, but its ability to interfere with biofilm formation and exhibit cytotoxic activity suggests a multifaceted mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Macrooxazole A: Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate.
Macrooxazole D: Methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate.
Uniqueness
2-((Isoquinolin-5-yloxy)methyl)oxazole-4-carboxylic acid is unique due to its combination of isoquinoline and oxazole structures, which are not commonly found together in a single molecule. This unique structure allows it to participate in a broader range of chemical reactions and exhibit diverse bioactivities compared to other oxazole derivatives .
Eigenschaften
Molekularformel |
C14H10N2O4 |
---|---|
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
2-(isoquinolin-5-yloxymethyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H10N2O4/c17-14(18)11-7-20-13(16-11)8-19-12-3-1-2-9-6-15-5-4-10(9)12/h1-7H,8H2,(H,17,18) |
InChI-Schlüssel |
BWHCMSGGFHFXMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2)C(=C1)OCC3=NC(=CO3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.